molecular formula C12H12ClNO2 B14162196 3-Cyano-4-(4-methoxyphenyl)butanoyl chloride CAS No. 885955-11-3

3-Cyano-4-(4-methoxyphenyl)butanoyl chloride

Cat. No.: B14162196
CAS No.: 885955-11-3
M. Wt: 237.68 g/mol
InChI Key: ZRERLXYWBQIYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-4-(4-methoxyphenyl)butanoyl chloride is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a butanoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-(4-methoxyphenyl)butanoyl chloride typically involves multiple steps. One common method starts with the preparation of 4-(4-methoxyphenyl)butanoic acid, which is then converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions . The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-(4-methoxyphenyl)butanoyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.

    Sodium Cyanide (NaCN): Used for introducing the cyano group.

    Lithium Aluminum Hydride (LiAlH4): Used for reducing the cyano group to an amine.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    3-Cyano-4-(4-methoxyphenyl)butanoic acid: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 3-Cyano-4-(4-methoxyphenyl)butanoyl chloride depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the reactive chloride group, which can be attacked by nucleophiles. The cyano group can participate in various transformations, including reduction and nucleophilic addition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-4-(4-methoxyphenyl)butanoyl chloride is unique due to the presence of both a cyano group and a reactive chloride group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications .

Properties

CAS No.

885955-11-3

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

3-cyano-4-(4-methoxyphenyl)butanoyl chloride

InChI

InChI=1S/C12H12ClNO2/c1-16-11-4-2-9(3-5-11)6-10(8-14)7-12(13)15/h2-5,10H,6-7H2,1H3

InChI Key

ZRERLXYWBQIYRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.